Methyl 2-amino-3-hydroxybenzoate hydrochloride
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Overview
Description
Methyl 2-amino-3-hydroxybenzoate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a hydroxyl group on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of Methyl 3-hydroxy-2-nitrobenzoate:
Starting Material: Methyl 3-hydroxy-2-nitrobenzoate
Reagents: Iron powder, acetic acid, ethanol
Conditions: The mixture is heated to boiling for 2 hours, then cooled to room temperature. Water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate solution and dried over sodium sulfate.
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Esterification of 3-Hydroxyanthranilic Acid:
Starting Material: 3-Hydroxyanthranilic acid
Reagents: Methanol, thionyl chloride
Conditions: The mixture is refluxed for 16 hours to obtain 3-hydroxyanthranilic acid methyl ester.
Industrial Production Methods:
- The industrial production of methyl 2-amino-3-hydroxybenzoate hydrochloride typically involves large-scale synthesis using the above methods, followed by purification processes such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- Methyl 2-amino-3-hydroxybenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction:
- The nitro group in methyl 3-hydroxy-2-nitrobenzoate can be reduced to an amino group to form methyl 2-amino-3-hydroxybenzoate.
Reagents: Iron powder, acetic acid, ethanol.
-
Substitution:
- The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Reagents: Acyl chlorides, alkyl halides.
Major Products:
- The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Biology:
- It is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine:
Industry:
- It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 2,5-diaminobenzoate
Comparison:
- Methyl 2-amino-3-hydroxybenzoate hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- Methyl 2-amino-4,5-dimethylbenzoate and Methyl 2-amino-3-methoxybenzoate have different substituents on the benzene ring, leading to variations in their chemical properties and applications.
- Methyl 2,5-diaminobenzoate contains two amino groups, which can result in different reactivity and potential uses in chemical synthesis and biological studies.
Properties
IUPAC Name |
methyl 2-amino-3-hydroxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKUDNIEGRUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86214-14-4 |
Source
|
Record name | methyl 2-amino-3-hydroxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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